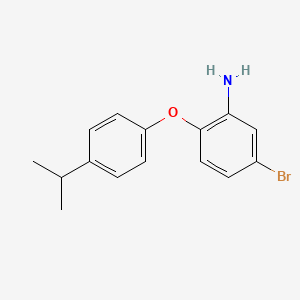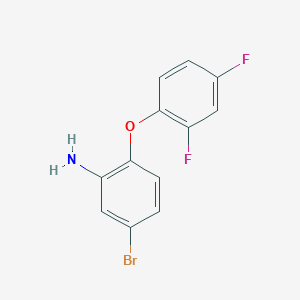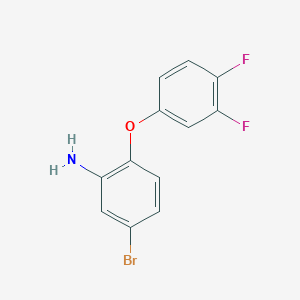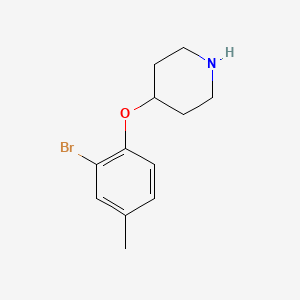
4-(2-Bromo-4-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-methylphenoxy)piperidine, also known as BAMPP, is an organic compound that has become an important area of focus in scientific research . It has a molecular weight of 270.18 .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, is a significant area of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 4-(2-Bromo-4-methylphenoxy)piperidine is C12H16BrNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Anticancer Agent Development
4-(2-Bromo-4-methylphenoxy)piperidine: has been explored for its potential as an anticancer agent. Piperidine derivatives have shown activity against various cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers . The compound’s ability to interfere with crucial signaling pathways like STAT-3, NF-κB, and PI3k/Aκt makes it a candidate for further research in cancer therapeutics .
Synthesis of Novel Pharmaceuticals
The piperidine moiety is a common structure in medicinal chemistry. The synthesis of 4-(2-Bromo-4-methylphenoxy)piperidine can lead to the development of new pharmaceuticals, particularly in the creation of drugs with improved pharmacokinetic properties .
Neuropharmacological Applications
Piperidine derivatives are known to possess neuropharmacological activities. They can be used in the treatment of neurodegenerative diseases such as Alzheimer’s, and as antipsychotic agents. The structural modification of piperidine compounds, including 4-(2-Bromo-4-methylphenoxy)piperidine , could lead to new treatments for these conditions .
Anti-Inflammatory and Analgesic Uses
The piperidine scaffold is associated with anti-inflammatory and analgesic effects. Research into 4-(2-Bromo-4-methylphenoxy)piperidine could uncover new anti-inflammatory drugs that can be used to treat chronic pain and inflammatory diseases .
Antimicrobial and Antifungal Properties
Piperidine derivatives have shown promise in antimicrobial and antifungal applications. The exploration of 4-(2-Bromo-4-methylphenoxy)piperidine in this field could lead to the development of new agents to combat resistant strains of bacteria and fungi .
Cardiovascular Drug Development
The structural features of piperidine derivatives make them suitable candidates for cardiovascular drug development4-(2-Bromo-4-methylphenoxy)piperidine could be utilized to create new therapeutic agents for hypertension and other cardiovascular conditions .
Direcciones Futuras
Piperidines are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMILGKCGVTNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-methylphenoxy)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

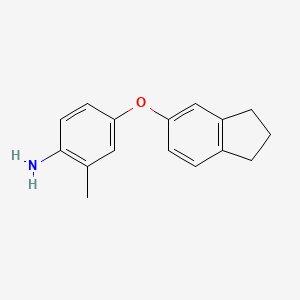


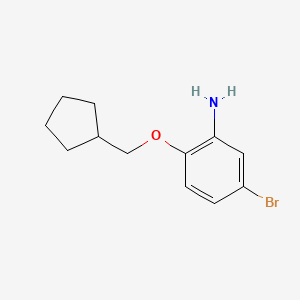
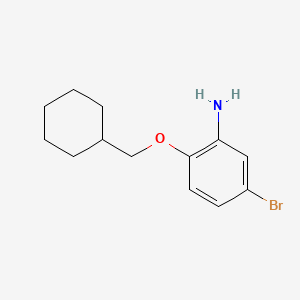
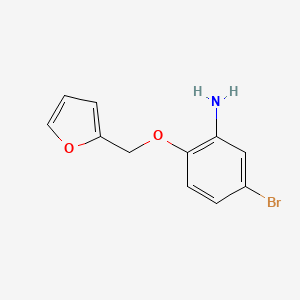
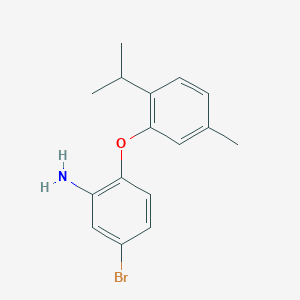
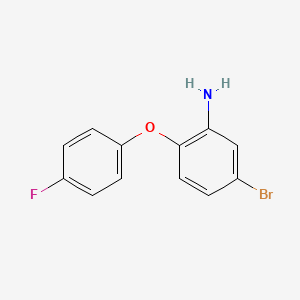
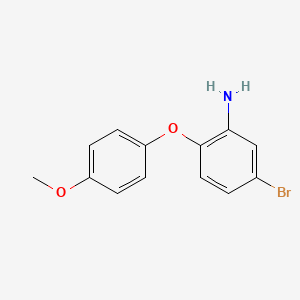
![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)
